molecular formula C26H21N3O4S B2678586 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-63-2

7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2678586
CAS No.: 688055-63-2
M. Wt: 471.53
InChI Key: JVAJMVSPTJDHEE-UHFFFAOYSA-N
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Description

7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities, showing significant effects against pathogenic bacteria and fungi, including Mycobacterium tuberculosis and Candida albicans. Such compounds, including those related to the queried structure, have potential as therapeutic agents against infectious diseases (Alagarsamy et al., 2006).

Anticancer Activity

Several studies have focused on the synthesis and optimization of quinazoline derivatives for anticancer activity. These compounds target specific proteins involved in cancer cell growth and survival, such as the epidermal growth factor receptor (EGFR). This targeting can inhibit cancer cell proliferation and induce apoptosis, offering a promising approach for cancer therapy (Noolvi & Patel, 2013).

Antihistaminic Agents

Quinazoline derivatives have also been developed as H1-antihistaminic agents, showing effectiveness in protecting animals from histamine-induced bronchospasm. This suggests their potential in treating allergic reactions with minimal sedation, compared to traditional antihistamines (Alagarsamy, Giridhar, & Yadav, 2005).

Antitubercular and Antibacterial Evaluation

Further research into quinazoline derivatives has revealed their potent antitubercular properties against Mycobacterium tuberculosis, with specific compounds showing equivalent activity to standard antitubercular drugs. These studies indicate the potential of quinazoline-based compounds in addressing antibiotic resistance and treating tuberculosis (Anand et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the key intermediate, 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one, followed by the final step of sulfanylation to obtain the target compound.", "Starting Materials": [ "2-nitrobenzoic acid", "2-bromo-4-methoxyphenol", "2-amino-3,4-dihydroisoquinoline", "4-(chloromethyl)benzoyl chloride", "thiourea", "sodium hydroxide", "sodium sulfide", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromo-4-methoxyphenoxy)benzoic acid by reacting 2-nitrobenzoic acid with 2-bromo-4-methoxyphenol in the presence of sulfuric acid and ethanol.", "Step 2: Synthesis of 3,4-dihydroisoquinoline-2-carboxylic acid by reducing 2-amino-3,4-dihydroisoquinoline with sodium borohydride and then reacting with acetic anhydride.", "Step 3: Synthesis of 4-(3,4-dihydroisoquinoline-2-carbonyl)benzoyl chloride by reacting 4-(chloromethyl)benzoyl chloride with 3,4-dihydroisoquinoline-2-carboxylic acid in the presence of triethylamine.", "Step 4: Synthesis of the key intermediate, 7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one, by reacting 2-(2-bromo-4-methoxyphenoxy)benzoic acid, 4-(3,4-dihydroisoquinoline-2-carbonyl)benzoyl chloride, and thiourea in the presence of sodium hydroxide and sodium sulfide.", "Step 5: Final step of sulfanylation to obtain the target compound by reacting the key intermediate with sulfur in the presence of ethanol and sodium hydroxide." ] }

CAS No.

688055-63-2

Molecular Formula

C26H21N3O4S

Molecular Weight

471.53

IUPAC Name

7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C26H21N3O4S/c30-24(28-10-9-17-3-1-2-4-19(17)14-28)18-7-5-16(6-8-18)13-29-25(31)20-11-22-23(33-15-32-22)12-21(20)27-26(29)34/h1-8,11-12H,9-10,13-15H2,(H,27,34)

InChI Key

JVAJMVSPTJDHEE-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

solubility

not available

Origin of Product

United States

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